n-(3-(3-Cyanopropoxy)phenyl)propionamide
Description
N-(3-(3-Cyanopropoxy)phenyl)propionamide is a synthetic organic compound featuring a propionamide backbone linked to a phenyl ring substituted with a 3-cyanopropoxy group.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[3-(3-cyanopropoxy)phenyl]propanamide |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(16)15-11-6-5-7-12(10-11)17-9-4-3-8-14/h5-7,10H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
GXRPUDWHFZJMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3-Cyanopropoxy)phenyl)propionamide typically involves the reaction of 3-(3-cyanopropoxy)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-(3-(3-Cyanopropoxy)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
n-(3-(3-Cyanopropoxy)phenyl)propionamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(3-(3-Cyanopropoxy)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(3-(3-Cyanopropoxy)phenyl)propionamide with key analogs from the literature:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The cyanopropoxy group in the target compound is strongly electron-withdrawing, which may enhance stability against metabolic degradation compared to electron-donating groups (e.g., hydroxy in ). This contrasts with sulfonamide and chloro substituents in TRPV1 antagonists, which balance polarity and lipophilicity for receptor binding . Melting Points: Analogs with sulfonamide and fluoro groups (e.g., compounds 44–47 in ) exhibit melting points between 141–183°C, suggesting moderate crystallinity. The cyanopropoxy group’s impact on melting point remains speculative but could reduce crystallinity due to increased flexibility.
- Synthetic Yields: TRPV1 antagonists (e.g., compound 43 in ) are synthesized in 70–79% yields, comparable to intermediates like (E/Z)-2f (56% yield in ). The cyanopropoxy group’s synthesis may require specialized conditions due to the reactivity of the cyano group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
